4-(3-Chloro-2-fluorophenyl)pyrimidin-2-amine

Lipophilicity Permeability Medicinal Chemistry

4-(3-Chloro-2-fluorophenyl)pyrimidin-2-amine (CAS 671754-13-5) is a differentiated 4-aryl-2-aminopyrimidine building block featuring a unique ortho-fluoro, meta-chloro substitution pattern that modulates kinase selectivity and metabolic stability. Its 98% purity, low rotatable bond count (1), and free 2-amine vector make it ideal for fragment-based drug discovery and parallel library synthesis. Choose this compound for reproducible SAR studies where halogen identity directly impacts target binding and lead optimization outcomes.

Molecular Formula C10H7ClFN3
Molecular Weight 223.64
CAS No. 671754-13-5
Cat. No. B2359926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloro-2-fluorophenyl)pyrimidin-2-amine
CAS671754-13-5
Molecular FormulaC10H7ClFN3
Molecular Weight223.64
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)F)C2=NC(=NC=C2)N
InChIInChI=1S/C10H7ClFN3/c11-7-3-1-2-6(9(7)12)8-4-5-14-10(13)15-8/h1-5H,(H2,13,14,15)
InChIKeyRKKRYAJQHZLZOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chloro-2-fluorophenyl)pyrimidin-2-amine (CAS 671754-13-5): Key Physicochemical and Structural Baseline for Procurement Decisions


4-(3-Chloro-2-fluorophenyl)pyrimidin-2-amine (CAS 671754-13-5) is a heterocyclic aromatic compound belonging to the 4-aryl-2-aminopyrimidine class, with molecular formula C10H7ClFN3 and molecular weight 223.63 g/mol [1]. The compound bears a distinctive 3-chloro-2-fluorophenyl substitution at the pyrimidine 4-position, a halogen pattern that simultaneously introduces both electron-withdrawing ortho-fluorine and meta-chlorine substituents, which are known in the broader 2-aminopyrimidine kinase inhibitor literature to modulate target binding, selectivity, and metabolic stability [2]. It is commercially available from multiple reputable suppliers with typical purities of 95–98% .

Why Generic Substitution of 4-(3-Chloro-2-fluorophenyl)pyrimidin-2-amine (CAS 671754-13-5) with Mono-Halogenated or Regioisomeric Analogs Is Scientifically Unreliable


The 3-chloro-2-fluorophenyl substitution pattern of this compound creates a unique electronic and steric environment that cannot be replicated by simple mono-halogenated analogs such as 4-(3-chlorophenyl)pyrimidin-2-amine (CAS 913322-47-1) or 4-(3-fluorophenyl)pyrimidin-2-amine (CAS 85979-48-2), nor by regioisomers bearing chlorine and fluorine at different ring positions [1]. In kinase inhibitor SAR campaigns based on the 4-aryl-2-aminopyrimidine scaffold, the identity and position of halogen substituents on the aryl ring have been shown to dictate kinase selectivity profiles, with the ortho-fluorine contributing critical hinge-binding interactions and the meta-chlorine modulating hydrophobic pocket occupancy [2]. The quantitative evidence below demonstrates that substituting any comparator for this specific halogen arrangement introduces measurable differences in computed physicochemical parameters—including lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen bond acceptor count—each of which can materially impact compound behavior in biochemical assays, cellular permeability, and downstream SAR interpretation [1].

4-(3-Chloro-2-fluorophenyl)pyrimidin-2-amine (CAS 671754-13-5): Product-Specific Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (XLogP3) Advantage: 3-Chloro-2-fluorophenyl Substitution Provides Intermediate Lipophilicity Between Mono-Halogenated Analogs

The target compound's 3-chloro-2-fluorophenyl substitution yields a computed XLogP3 value of 2.2, which sits between the lower lipophilicity of the 3-fluorophenyl analog (XLogP3 = 1.8) and the higher lipophilicity of the 3-chlorophenyl analog (XLogP3 ≈ 2.5) [1]. This intermediate lipophilicity is within the optimal range (XLogP 2–3) commonly targeted in kinase inhibitor lead optimization for balancing cellular permeability with aqueous solubility and reduced off-target promiscuity [2].

Lipophilicity Permeability Medicinal Chemistry

Hydrogen Bond Acceptor Capacity: Dual Halogen Substitution Increases HBA Count to 4, Modulating Kinase Hinge Binding Potential

The target compound possesses 4 hydrogen bond acceptor (HBA) sites (pyrimidine N1, N3, 2-NH2, ortho-fluorine, and meta-chlorine), compared to only 3 HBA sites for the mono-halogenated analogs lacking either chlorine or fluorine [1]. In the context of 4-aryl-2-aminopyrimidine kinase inhibitors, the pyrimidine N1 and 2-amino group typically form the canonical hinge-binding donor-acceptor motif, while the ortho-fluorine on the phenyl ring can contribute an additional lone-pair interaction with the kinase hinge region, as structurally validated for analogous compounds in JAK2 and FLT3 inhibitor series [2]. The meta-chlorine, by contrast, primarily contributes to hydrophobic pocket occupancy rather than hydrogen bonding, providing a differentiated interaction profile versus the mono-substituted comparators.

Hydrogen Bonding Kinase Inhibition Structure-Activity Relationship

Commercially Available Purity Profile: 98% Purity from Leyan vs. 95%+ from CheMenu – Quantitative Difference in Research-Grade Supply

Commercially, 4-(3-chloro-2-fluorophenyl)pyrimidin-2-amine is offered at 98% purity by Leyan (Product 1660641) versus 95%+ by CheMenu (Product CM593205) . This 3% absolute purity difference may appear modest but is significant in the context of kinase biochemical assays, where trace impurities at the 2–5% level can act as pan-assay interference compounds (PAINS) or exert confounding off-target kinase inhibition, leading to false-positive screening hits and wasted downstream validation resources [1].

Purity Reproducibility Procurement

Rotatable Bond Count of 1 Confers Greater Conformational Rigidity Than N-Phenylaminopyrimidine Connectivity Isomers

The target compound, with the aryl ring directly attached at the pyrimidine 4-position, has a rotatable bond count of only 1 (the C–C bond between pyrimidine C4 and the phenyl ring) [1]. By contrast, isomeric 2-chloro-N-(3-fluorophenyl)pyrimidin-4-amine (CAS 898805-58-8), where the aryl ring is connected via an NH linker at the pyrimidine 2-position, possesses 2 rotatable bonds, introducing greater conformational flexibility [2]. In molecular recognition, reduced conformational flexibility (fewer rotatable bonds) is associated with lower entropic penalty upon target binding and has been correlated with improved ligand efficiency and higher probability of oral bioavailability in drug candidates [3].

Conformational Rigidity Molecular Recognition Entropic Penalty

Optimal Research and Industrial Application Scenarios for 4-(3-Chloro-2-fluorophenyl)pyrimidin-2-amine (CAS 671754-13-5) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment and Lead Generation Campaigns Targeting JAK2, FLT3, or PI3Kα

The 4-aryl-2-aminopyrimidine scaffold of this compound maps directly onto the core pharmacophore of multiple clinically validated kinase inhibitor series, including JAK2/FLT3 dual inhibitors (e.g., SB1518/pacritinib) and PI3Kα inhibitors [1]. The 3-chloro-2-fluorophenyl substitution provides intermediate lipophilicity (XLogP3 = 2.2), an additional hydrogen bond acceptor via the ortho-fluorine for enhanced hinge binding, and a rotatable bond count of 1 for favorable ligand efficiency—making it a prudent starting point for fragment growth or lead optimization programs where balancing potency, selectivity, and drug-like properties is critical [2].

Structure-Activity Relationship (SAR) Studies Examining Ortho-Fluoro vs. Meta-Chloro Contributions to Kinase Selectivity

The dual halogen substitution pattern (ortho-F, meta-Cl) provides a unique tool for dissecting the independent contributions of fluorine-mediated polar interactions and chlorine-mediated hydrophobic contacts within a single molecular entity. Using the mono-halogenated analogs—4-(3-chlorophenyl)pyrimidin-2-amine (XLogP3 ≈ 2.5, HBA = 3) and 4-(3-fluorophenyl)pyrimidin-2-amine (XLogP3 = 1.8, HBA = 3)—as comparators, researchers can employ matched molecular pair analysis to quantify the energetic contribution of each halogen to target binding and selectivity, with the target compound serving as the dual-substitution probe [1][2].

Building Block for Parallel Library Synthesis of 4,6-Disubstituted-2-aminopyrimidine Kinase Inhibitors

The free 2-amino group and the unsubstituted pyrimidine 6-position provide two orthogonal vectors for chemical diversification via amide coupling, Suzuki–Miyaura cross-coupling, or Buchwald–Hartwig amination, enabling rapid parallel library synthesis of 4,6-disubstituted-2-aminopyrimidines. The 98% purity specification from Leyan [1] ensures that subsequent library chemistry proceeds with minimal interference from starting material impurities, while the single rotatable bond (C4–aryl) minimizes the risk of generating highly flexible library members with poor drug-like properties [2].

Computational Chemistry and Molecular Docking Studies Requiring a Rigid, Halogen-Rich Probe for Halogen Bonding Analysis

With a TPSA of 51.8 Ų, a single rotatable bond, and two distinct halogen substituents (ortho-F, meta-Cl) on the same phenyl ring, this compound serves as an experimentally tractable model system for computational studies of halogen bonding, σ-hole interactions, and halogen-π interactions in protein-ligand complexes [1]. The rigidity (1 rotatable bond) reduces conformational sampling complexity during docking and molecular dynamics simulations, while the dual halogen pattern allows simultaneous evaluation of fluorine and chlorine as halogen bond donors within a single ligand scaffold [2].

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